
2-(Chloromethyl)pyridinium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(chloromethyl)pyridinium is a pyridinium ion obtained by protonation of the nitrogen of 2-(chloromethyl)pyridine. It is a conjugate acid of a 2-(chloromethyl)pyridine.
Aplicaciones Científicas De Investigación
Electron Paramagnetic Resonance Studies
2-(Chloromethyl)pyridinium derivatives have been utilized in electron paramagnetic resonance (EPR) studies. For instance, Aşik et al. (2004) conducted EPR studies on single crystals of 4-chloromethyl pyridinium chloride, which were irradiated at 296K by γ-irradiation. The study aimed to attribute the paramagnetic species to the cation radical and found the results in good agreement with existing literature and theoretical predictions (Aşik et al., 2004).
Structural Analysis and Secondary Interactions
Jones et al. (2002) explored the secondary interactions in N-(chloromethyl)pyridinium chlorides (2-, 3-, and 4-isomers). They identified classical N-H.Cl(-) hydrogen bonds in the 2- and 3-isomers, while the 4-isomer formed inversion-symmetric N-H(.Cl(-).)(2)H-N dimers involving three-centre hydrogen bonds. The study provides insight into the molecular structures and interactions within these compounds (Jones et al., 2002).
Catalytic Applications
This compound compounds have been implicated in catalytic processes. Prakash et al. (2012) reported the in situ generation of half-pincer (N, S/Se) ligands from the reaction of ArE¯ (E = S or Se) with (2-chloromethyl)pyridine. This led to the synthesis of half-sandwich complexes with potential applications in catalysis, particularly in the transfer hydrogenation of ketones and oxidation of alcohols (Prakash et al., 2012).
Synthesis of Pyridinium Counter-Ions
Castañeda and Brusso (2017) explored the synthesis of pyridinium counter-ions, such as tetrachloroferrate, and studied their potential as single molecule magnets. Their research delved into the coordination of organic ligands with pyridinium tetrachlorometalates, leading to the formation of metallic clusters with diverse properties (Castañeda & Brusso, 2017).
Photoelectrocatalytic Applications
The substituted derivatives of pyridinium, such as this compound, have been shown to be effective in the electrocatalytic reduction of CO2. Cole et al. (2010) demonstrated that pyridinium and its derivatives are stable homogeneous electrocatalysts that can facilitate the reduction of CO2 to methanol, highlighting their importance in photoelectrocatalytic systems (Cole et al., 2010).
Propiedades
Fórmula molecular |
C6H7ClN+ |
|---|---|
Peso molecular |
128.58 g/mol |
Nombre IUPAC |
2-(chloromethyl)pyridin-1-ium |
InChI |
InChI=1S/C6H6ClN/c7-5-6-3-1-2-4-8-6/h1-4H,5H2/p+1 |
Clave InChI |
NJWIMFZLESWFIM-UHFFFAOYSA-O |
SMILES |
C1=CC=[NH+]C(=C1)CCl |
SMILES canónico |
C1=CC=[NH+]C(=C1)CCl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


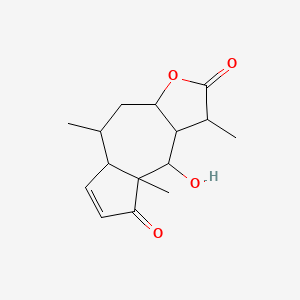
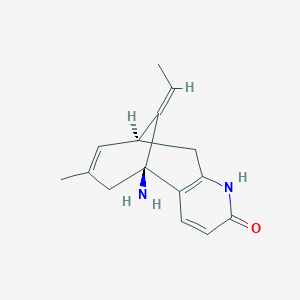
![N-[3-[[2-(2-fluorophenyl)-4-quinazolinyl]amino]phenyl]acetamide](/img/structure/B1231451.png)
![[8-Acetyloxy-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1231453.png)
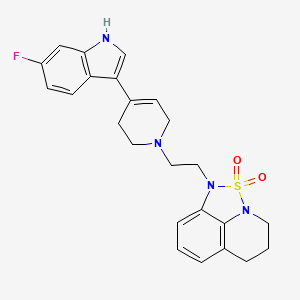
![N-[3-[(4-chlorophenyl)methylthio]-1H-1,2,4-triazol-5-yl]-4-cyanobenzamide](/img/structure/B1231458.png)
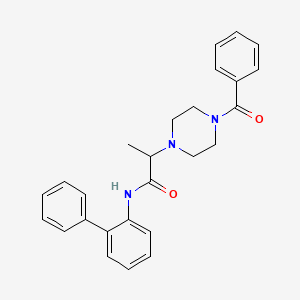
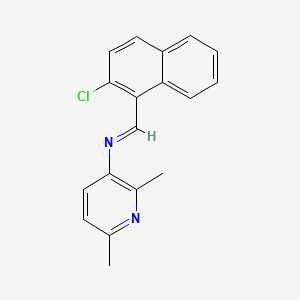
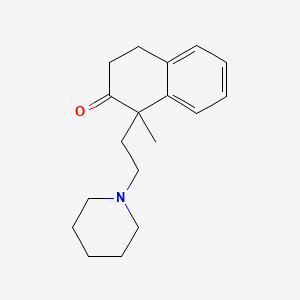
![4-[(1R)-2-(dimethylamino)-1-hydroxyethyl]benzene-1,2-diol](/img/structure/B1231463.png)
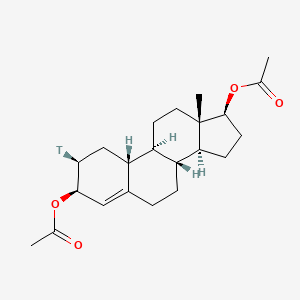
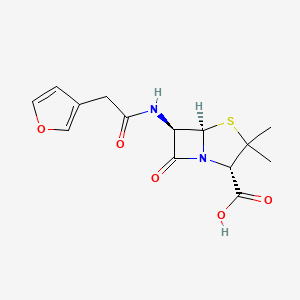
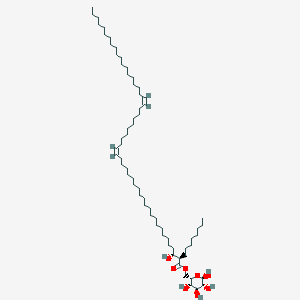
![(9R)-5-bromo-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B1231472.png)
